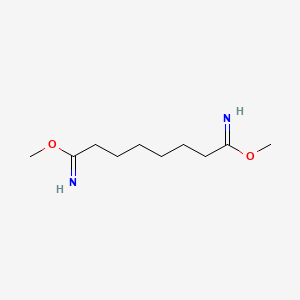
Dimethyl suberimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The methyl imidoester of suberic acid used to produce cross links in proteins. Each end of the imidoester will react with an amino group in the protein molecule to form an amidine.
Wissenschaftliche Forschungsanwendungen
Dimethyl Fumarate in Eye Pathologies
Dimethyl Fumarate (DMF) is recognized for its immuno-modulatory, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for various eye pathologies, including Age-related Macular Degeneration (AMD). Its action as an Nrf2 activator through Keap1 protein inhibition suggests broad therapeutic applications beyond its current use in treating psoriasis and multiple sclerosis. The potential for DMF in ophthalmological diseases is supported by in vitro and in vivo evidence, and its repositioning for eye pathologies warrants further scientific and research efforts (Manai, Govoni, & Amadio, 2022).
Dimethyl Sulfoxide (DMSO) in Medical Treatment
DMSO is widely used in medical treatment, particularly for cryopreservation of stem cells, treatment of interstitial cystitis, and as a carrier for various drugs. While many adverse reactions have been associated with DMSO use, most are transient and mild, with gastrointestinal and skin reactions being the most common. The occurrence of adverse reactions is dose-dependent, suggesting that DMSO can be safe for use in small doses. This systematic review highlights the need for careful consideration of DMSO dosage to minimize adverse reactions (Madsen, Hilscher, Zetner, & Rosenberg, 2018).
Dimethyl Ether as an Alternative Fuel
Research on Dimethyl Ether (DME) focuses on its application as an attractive alternative fuel for compression ignition engines, considering environmental conservation and energy security. DME exhibits low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. It also has superior atomization and vaporization characteristics compared to conventional diesel. However, the use of DME in diesel engines requires modifications to fuel injection systems and other engine components to address its low lubricity and the methods needed to reduce NOx emissions (Park & Lee, 2014).
Eigenschaften
CAS-Nummer |
29878-26-0 |
|---|---|
Produktname |
Dimethyl suberimidate |
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
dimethyl octanediimidate |
InChI |
InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
FRTGEIHSCHXMTI-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCCC(=N)OC |
Kanonische SMILES |
COC(=N)CCCCCCC(=N)OC |
Andere CAS-Nummern |
34490-86-3 |
Piktogramme |
Irritant |
Synonyme |
Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)
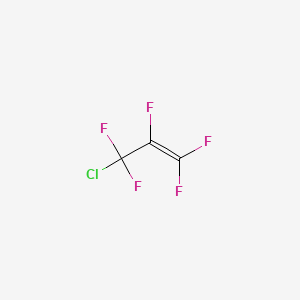
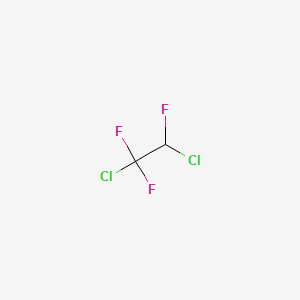
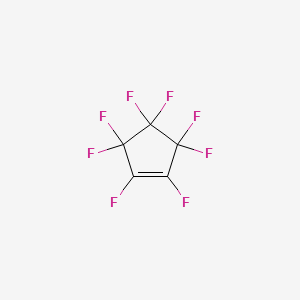
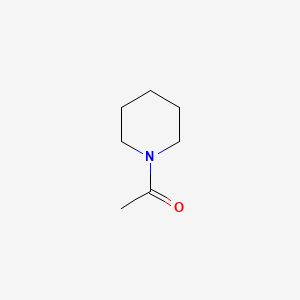
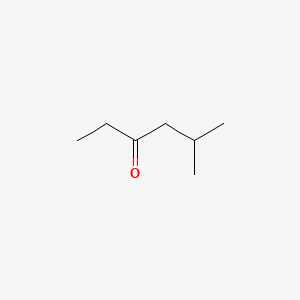
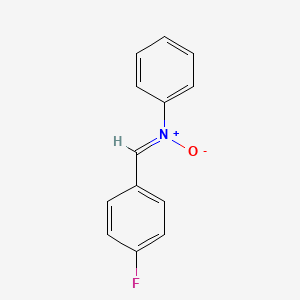
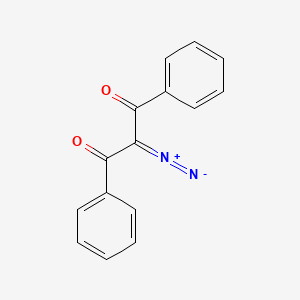
![2,12-Dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1204234.png)
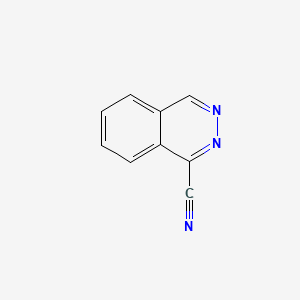
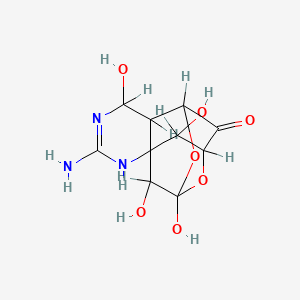
![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)
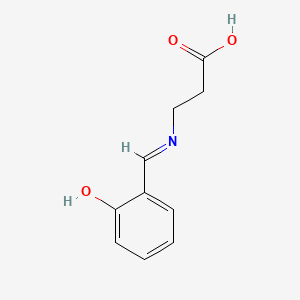
![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)